
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,7H-perfluoroheptyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,7H-perfluoroheptyl carbonate: (CAS: 1980035-16-2) is a fluorinated organic compound. Its chemical formula is C4H5BrF4O , and its molecular weight is approximately 224.98 g/mol . This compound features both bromine and fluorine atoms, making it interesting for various applications.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of bromine and fluorine substituents onto a butyl backbone. Specific methods may vary, but a common approach is to start with a suitable precursor and then perform halogenation reactions.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions involve using appropriate halogenating agents (e.g., bromine or bromine derivatives) and fluorinating agents (e.g., HF or F2) under controlled temperature and pressure.
Industrial Production: Industrial-scale production methods are proprietary and may involve specialized equipment and optimized conditions. Manufacturers typically optimize yield, purity, and safety during large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and fluorine atoms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Oxidation/Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction processes.
- Bromine (Br2) : Used for bromination.
- Hydrogen fluoride (HF) : A common fluorinating agent.
- Halogenated solvents : Used as reaction media.
Major Products: The major products formed from reactions involving this compound include various halogenated derivatives and substituted analogs.
Scientific Research Applications
- Materials Science : Its unique fluorinated structure makes it valuable for designing specialty materials, such as coatings, lubricants, and polymers.
- Medicinal Chemistry : Researchers explore its potential as a building block for drug development due to its stability and lipophilicity.
- Environmental Chemistry : Investigated for its behavior in environmental matrices and potential impact on ecosystems.
Mechanism of Action
The specific mechanism of action for this compound depends on its application context. In materials science, it may enhance surface properties, while in medicinal chemistry, it could interact with biological targets.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related fluorinated molecules.
Properties
Molecular Formula |
C12H7BrF16O3 |
|---|---|
Molecular Weight |
583.06 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C12H7BrF16O3/c13-12(28,29)6(16,17)1-2-31-5(30)32-3-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h4H,1-3H2 |
InChI Key |
UQOARYURTOGOON-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
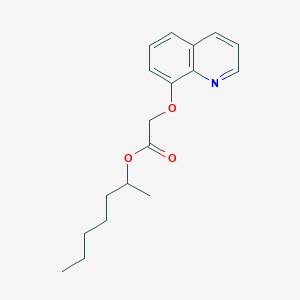



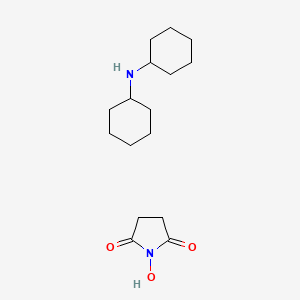


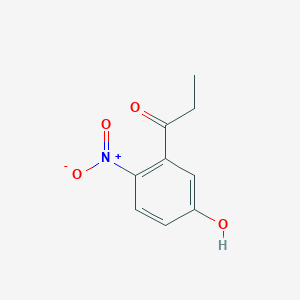
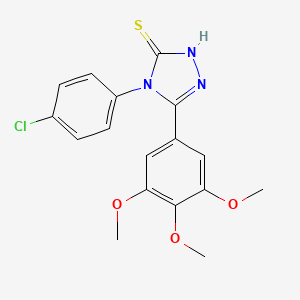

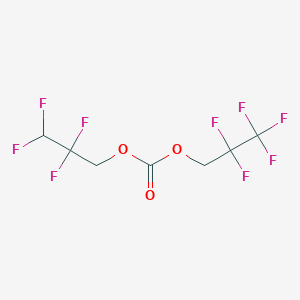

![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
